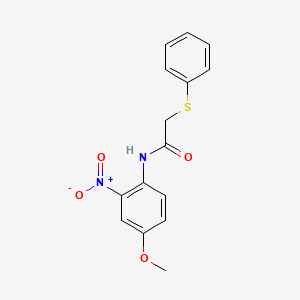

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide

Übersicht

Beschreibung

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction typically involves:

- Reactants :

- 4-methoxy-2-nitroaniline (3.36 g, 20 mmol)

- Acetic anhydride (2.46 g, 24 mmol)

- Conditions : The mixture is stirred at room temperature for 18 hours and then purified through recrystallization.

The resulting compound is characterized by its non-planar structure, with notable torsion angles that affect its interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly in Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models. This effect is likely mediated through the modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of enzymes involved in bacterial metabolism and inflammatory processes.

- Redox Reactions : The nitro group in the compound can participate in redox reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

- Molecular Targeting : It has been suggested that the compound interacts with specific receptors or proteins within cells, modulating their activity and influencing cellular responses .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of acute inflammation. The results showed a marked decrease in edema formation compared to control groups treated with saline.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 60 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications. A related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, demonstrated significant antinociceptive effects in animal models, suggesting that N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide may share similar properties .

Mechanism of Action:

- Interactions with cannabinoid receptors (CB1 and CB2) have been implicated in its analgesic effects.

- Potential modulation of serotonin (5-HT) and opioid receptors also plays a role in its pharmacological profile.

Materials Science

This compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can lead to the development of advanced materials for applications in electronics and photonics.

Case Study 1: Antinociceptive Activity

In a study investigating the antinociceptive effects of related compounds, local administration of N-(4-methoxy-2-nitrophenyl)hexadecanamide produced dose-dependent pain relief in rats. This highlights the potential of this compound as an analgesic agent .

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of this compound through continuous flow reactors showed improved yields and reduced by-products compared to traditional batch methods. This method enhances safety and efficiency in producing complex organic compounds.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic properties | Dose-dependent pain relief observed in animal models |

| Materials Science | Precursor for advanced materials | Potential for electronic and optical applications |

| Synthesis Optimization | Improved synthesis methods using continuous flow | Enhanced yield and safety in production |

Eigenschaften

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-21-11-7-8-13(14(9-11)17(19)20)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEWEIYWTALEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319788 | |

| Record name | N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

885909-47-7 | |

| Record name | N-(4-methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.